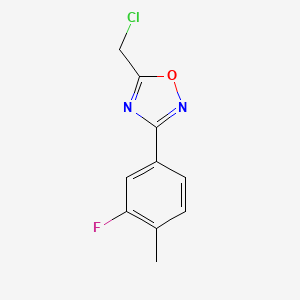5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
CAS No.: 929972-84-9
Cat. No.: VC4149000
Molecular Formula: C10H8ClFN2O
Molecular Weight: 226.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 929972-84-9 |
|---|---|
| Molecular Formula | C10H8ClFN2O |
| Molecular Weight | 226.64 |
| IUPAC Name | 5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 |
| Standard InChI Key | SLNHRJAZRIKQNM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3, the 3-fluoro-4-methylphenyl group introduces steric and electronic effects, while the chloromethyl substituent at position 5 enhances electrophilicity, facilitating nucleophilic substitutions . Key structural attributes include:
-
Molecular Formula: C₁₀H₈ClFN₂O
-
Molecular Weight: 226.63 g/mol
The fluorine atom at the phenyl ring’s meta position and the methyl group at the para position contribute to lipophilicity, potentially influencing membrane permeability in biological systems .
Physicochemical Properties
While experimental data for this specific compound are sparse, analogous 1,2,4-oxadiazoles exhibit the following properties:
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 80–120°C (estimated) | |
| Solubility | DMSO, ethanol, chloroform | |
| Stability | Sensitive to hydrolysis | |
| LogP (lipophilicity) | ~2.5 (calculated) |
The chloromethyl group’s reactivity necessitates storage at 2–8°C to prevent degradation .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Two primary methods are employed:
Method 1: Amidoxime Cyclization
-
Step 1: React 3-fluoro-4-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime.
-
Step 2: Cyclize the amidoxime with chloroacetic acid under acidic conditions (e.g., HCl, 80°C) .
Method 2: Carbodiimide-Mediated Coupling
-
Step 1: Condense 3-fluoro-4-methylbenzamide with chloroacetamide oxime using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Optimization Challenges
-
Byproduct Formation: Competing reactions may yield regioisomers, necessitating precise temperature control .
-
Purification: Silica gel chromatography is often required due to polar byproducts .
Biological Activity and Mechanisms
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| Prodigiosin | MCF-7: 1.93 | |
| Analog 9c | HCT-116: 1.17 | |
| This Compound | Not reported | — |
Immunomodulatory Effects
Patent WO2015033299A1 highlights 1,2,4-oxadiazoles as PD-1/PD-L1 inhibitors, suggesting potential in cancer immunotherapy . The chloromethyl group may serve as a reactive handle for covalent binding to target proteins .
| GHS Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| AK Scientific | 100 mg | 214 | 95% |
| American Custom Chemicals | 1 g | 657 | 95% |
| Combi-Blocks | 250 mg | 188 | 95% |
Comparative Analysis with Related Compounds
Structural Analogues
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups (EWGs): Fluorine enhances metabolic stability and target affinity .
-
Chloromethyl Group: Increases reactivity for covalent inhibition strategies .
Future Directions and Challenges
Research Priorities
-
Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life.
-
Target Identification: Screen against kinase libraries or GPCR panels.
-
Toxicity Profiling: Evaluate hepatotoxicity and cardiotoxicity in preclinical models.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume